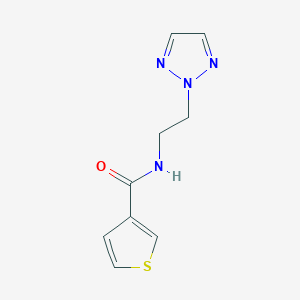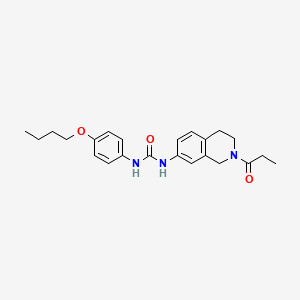
1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that is widely used in scientific research. This compound is also known as P7C3 and is a member of the tetrahydroisoquinoline family of compounds. P7C3 has been found to have neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
TRPM8 Channel Receptor Antagonist and Antiprostate Cancer Agent
Tetrahydroisoquinoline derivatives, including those with embedded urea functions, have been identified as selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. They exhibit potential in treating prostate cancer, as TRPM8 inhibition reduces proliferation in tumor cells but not in nontumor prostate cells. This suggests that their activity against prostate cancer is linked to TRPM8 inhibition (De Petrocellis et al., 2016).
Self-assembly of Molecular Devices
Cyclodextrin complexes with certain stilbenes, including those with urea-linked cyclodextrin, demonstrate the ability to function as molecular devices. These complexes undergo photoisomerization, which can be manipulated for the development of molecular devices (Lock et al., 2004).
Dopamine Uptake Inhibition and Antidepressant Action
Certain tetrahydroisoquinoline derivatives, particularly those with an attached ureido group to the isoquinoline skeleton, show marked antidepressant action. These compounds are noted for their potential in inhibiting dopamine uptake and possessing dopaminomimetic properties, which are important for their antidepressant effects (Zára-Kaczián et al., 1986).
Synthesis of Enantiomerically Pure Dihydroisoquinolines
A novel asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed. This involves diastereoselective addition of homochiral acetals to imines, leading to the formation of enantiomerically pure dihydroisoquinolines. This process is significant for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1999).
Novel Anion Receptor
A urea-based compound forms a solution-stable complex with copper(I), which acts as an anion receptor in aprotic media. This receptor, due to its unique geometric arrangement, can bind anions with high affinity, demonstrating potential in anion complexation (Amendola et al., 2006).
Synthesis of Pyrimidine-Annulated Heterocycles
A synthesis method for pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones has been developed. This method involves the intramolecular addition of aryl radicals to the uracil ring, which is crucial in the synthesis of heterocyclic compounds with potential pharmacological applications (Majumdar & Mukhopadhyay, 2003).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-5-14-29-21-10-8-19(9-11-21)24-23(28)25-20-7-6-17-12-13-26(22(27)4-2)16-18(17)15-20/h6-11,15H,3-5,12-14,16H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLGVDUWDWIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

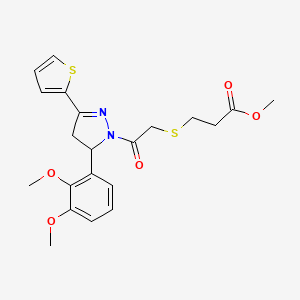
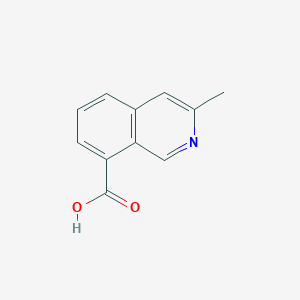
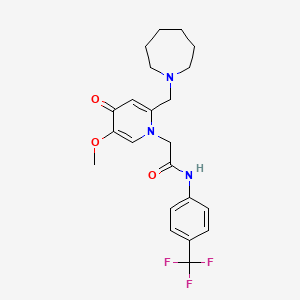
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)
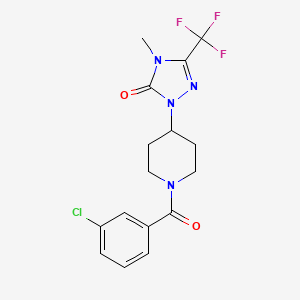
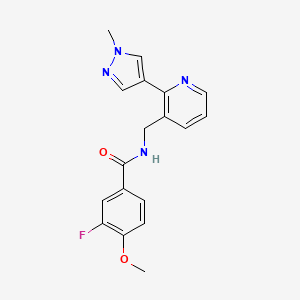
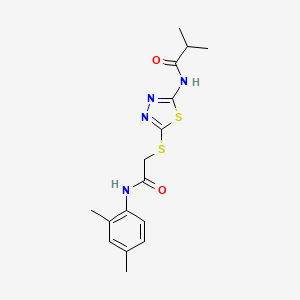

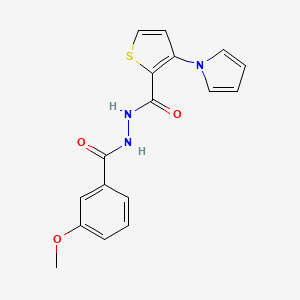
![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)
